Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
Overview
Description
“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” includes a benzothiazole ring, which is a heterocyclic compound . The compound also contains functional groups such as an amino group, a methoxy group, and a carboxylate group .Chemical Reactions Analysis
“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” can potentially participate in various chemical reactions. For example, 2-aminothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate and its derivatives have been explored extensively in synthetic and medicinal chemistry. A key focus has been the synthesis of various complex molecules and their potential as building blocks in drug discovery. For instance, Žugelj et al. (2009) demonstrated the transformation of this compound into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which are important in medicinal chemistry (Žugelj et al., 2009). Additionally, Durcik et al. (2020) described an efficient pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, providing valuable building blocks for further chemical exploration (Durcik et al., 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of derivatives of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate have been a subject of study. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and tested their antibacterial and antifungal activities, finding moderate activity against selected bacteria and fungi (Vinusha et al., 2015).
Antiviral Activity
The antiviral properties of compounds containing the Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate structure have also been investigated. For example, Xie et al. (2017) synthesized a series of a-aminophosphonates containing 6-fluorobenzothiazole moiety and found some of these compounds exhibited significant antiviral activities against tobacco mosaic virus (TMV) (Xie et al., 2017).
Synthesis of Complex Molecules
Researchers have utilized Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate in the synthesis of various complex molecules. For instance, Jilani (2007) reported a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showcasing the versatility of this compound in facilitating complex chemical transformations (Jilani, 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZNSAWWLCRFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.